molecular formula C2H7NO B048447 2-Amino-1,1,2,2-tetradeuterioethanol CAS No. 85047-08-1

2-Amino-1,1,2,2-tetradeuterioethanol

Cat. No. B048447
CAS RN: 85047-08-1
M. Wt: 65.11 g/mol
InChI Key: HZAXFHJVJLSVMW-LNLMKGTHSA-N
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Description

2-Amino-1,1,2,2-tetradeuterioethanol, also known as 2-Amino-D4-ethanol, is a novel molecule that has been gaining attention in the scientific community due to its potential applications in a variety of fields.

Scientific Research Applications

Spin Label Amino Acid TOAC in Peptide Studies

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), an analog to the compound of interest, demonstrates the utility of amino acid derivatives in studying peptides. TOAC, being the first spin label probe incorporated into peptides via a peptide bond, has facilitated analyses of backbone dynamics and peptide secondary structures using various spectroscopic methods. Such studies contribute to understanding peptide interactions with membranes and other biomolecules, proving essential in biological and pharmaceutical research (Schreier et al., 2012).

Highly Branched Polymers Based on Poly(amino acid)s for Biomedical Application

Research on polymers consisting of amino acid building blocks, such as poly(amino acid)s, underscores the biocompatibility and potential biomedical applications of amino acid-based materials. These polymers have been explored for their use as delivery vehicles for genes and drugs due to their biodegradable and metabolizable nature. The review by Thompson and Scholz (2021) highlights the significance of amino acids in developing non-viral gene delivery vectors and drug delivery systems, emphasizing the innovative applications in biomedicine (Thompson & Scholz, 2021).

Biomedical Applications of Synthesized Poly(glutamic acid) and Poly(lysine)

The synthesis and biomedical applications of homo-poly amino acids like poly-glutamic acid and poly-lysine further illustrate the versatility of amino acids in medical science. These compounds, synthesized chemically or via microbial fermentation, have found applications in materials, drug delivery carriers, and biological adhesives. Their water solubility, biodegradability, and non-toxicity make them suitable candidates for various biomedical applications (Shih, Van, & Shen, 2004).

Chitosan and its Antimicrobial Potential

The study of chitosan, an aminopolysaccharide biopolymer, showcases the application of amino-group-containing compounds in creating materials with antimicrobial properties. The unique structure of chitosan, featuring reactive hydroxyl and amino groups, facilitates its use in biomedical applications, including as an ingredient in pharmaceutical formulations. This demonstrates the potential of amino acid derivatives in developing antimicrobial systems (Raafat & Sahl, 2009).

Mechanism of Action

Target of Action

2-Amino-1,1,2,2-tetradeuterioethanol, also known as 2-Aminoethan-1,1,2,2-d4-ol, is primarily used in the preparation of various pharmaceutical compounds and inhibitors . It is a labelled form of Ethanolamine , which is a primary amine and a primary alcohol. Ethanolamine is used in the synthesis of a variety of chemical compounds, including substituted carboxamides .

Mode of Action

The compound interacts with its targets by being incorporated into their structure during the synthesis process . For instance, substituted carboxamides are synthesized using Ethanolamine . The presence of the compound in these structures can influence their properties and functions, leading to changes in their biological activity.

Biochemical Pathways

It is known that the compound is used in the synthesis of substituted carboxamides , which have been shown to exhibit potent antitumor activity . This suggests that the compound may play a role in pathways related to cell proliferation and cancer progression.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compounds it is used to synthesize. For instance, substituted carboxamides synthesized using Ethanolamine have been shown to exhibit potent antitumor activity . This suggests that the compound could contribute to the inhibition of tumor cell proliferation.

Biochemical Analysis

Biochemical Properties

2-Amino-1,1,2,2-tetradeuterioethanol is used in the preparation of various pharmaceutical compounds and inhibitors . It is involved in the synthesis of substituted carboxamides that show potent antitumor activity .

Cellular Effects

While specific cellular effects of this compound are not widely documented, it is known that the compound is used in the synthesis of various pharmaceutical compounds and inhibitors . These compounds can have a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is used in the synthesis of substituted carboxamides that show potent antitumor activity . These compounds may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

2-amino-1,1,2,2-tetradeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAXFHJVJLSVMW-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

65.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85047-08-1
Record name Ethanol-1,1,2,2-d4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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